N-(9H-Fluorene-2-sulfonyl)-L-tryptophan
Description
N-(9H-Fluorene-2-sulfonyl)-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan, modified with a 9H-fluorene-2-sulfonyl group. This compound is structurally characterized by the fusion of a fluorene moiety (a bicyclic aromatic hydrocarbon) with a sulfonyl group at position 2, which is covalently linked to the α-amino group of L-tryptophan. Such modifications are typically employed in peptide synthesis, enzyme inhibition studies, or as fluorescent probes due to the aromatic and electron-withdrawing properties of the fluorene-sulfonyl group.
Properties
CAS No. |
61447-77-6 |
|---|---|
Molecular Formula |
C24H20N2O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-2-ylsulfonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H20N2O4S/c27-24(28)23(13-17-14-25-22-8-4-3-7-21(17)22)26-31(29,30)18-9-10-20-16(12-18)11-15-5-1-2-6-19(15)20/h1-10,12,14,23,25-26H,11,13H2,(H,27,28)/t23-/m0/s1 |
InChI Key |
DWKQCIMMBMEDFQ-QHCPKHFHSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-tryptophan typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-tryptophan. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9H-Fluorene-2-sulfonyl)-L-tryptophan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9H-Fluorene-2-sulfonyl)-L-tryptophan has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(9H-Fluorene-2-sulfonyl)-L-tryptophan with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues
Key Structural Differences:
- Fluorene vs. Fmoc Groups: The fluorene-sulfonyl group in the target compound differs from the Fmoc (fluorenylmethyloxycarbonyl) group in N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-tryptophan .
- Fluorination: The Ni(II)-BPB-6-fluorotryptophan contains a fluorine atom at the indole’s 6-position, which alters electronic properties and metabolic stability compared to non-fluorinated tryptophan derivatives.
Physicochemical and Functional Properties
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